tert-Butyl (6-(4-azidobenzamido)hexyl)carbamate
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Overview
Description
tert-Butyl (6-(4-azidobenzamido)hexyl)carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an azidobenzamido group, and a hexyl chain. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(4-azidobenzamido)hexyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The process includes the following steps:
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected amine.
Formation of Azidobenzamido Group: The Boc-protected amine is then reacted with 4-azidobenzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the azidobenzamido group.
Final Product Formation: The resulting intermediate is then deprotected under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (6-(4-azidobenzamido)hexyl)carbamate can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of peptides and proteins by protecting amino groups.
Biology:
- Utilized in the study of enzyme mechanisms and protein interactions.
- Acts as a probe in biochemical assays to investigate biological pathways.
Medicine:
- Potential applications in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
- Investigated for its role in targeted drug delivery and controlled release formulations.
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (6-(4-azidobenzamido)hexyl)carbamate involves its interaction with biological molecules through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
Molecular Targets and Pathways:
- Targets proteins and enzymes with reactive sites for azide-alkyne cycloaddition.
- Involved in pathways related to protein modification and labeling.
Comparison with Similar Compounds
tert-Butyl (6-bromohexyl)carbamate: Similar structure but with a bromo group instead of an azido group.
tert-Butyl (6-iodohexyl)carbamate: Contains an iodo group, offering different reactivity.
tert-Butyl (6-(4-nitrobenzamido)hexyl)carbamate: Features a nitro group, which can be reduced to an amine.
Uniqueness:
- The presence of the azido group in tert-Butyl (6-(4-azidobenzamido)hexyl)carbamate makes it particularly useful for click chemistry applications.
- Offers versatility in bioconjugation and labeling due to the reactivity of the azido group.
Properties
IUPAC Name |
tert-butyl N-[6-[(4-azidobenzoyl)amino]hexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-18(2,3)26-17(25)21-13-7-5-4-6-12-20-16(24)14-8-10-15(11-9-14)22-23-19/h8-11H,4-7,12-13H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJWDYJWGGFAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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